OPC-167832, also known as quabodepistat, is a novel compound developed by Otsuka Pharmaceutical. It belongs to a class of drugs known as carbostyril derivatives and exhibits potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound works by inhibiting decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. This mechanism of action distinguishes OPC-167832 from existing anti-tuberculosis therapies and positions it as a promising candidate for treating both drug-susceptible and multidrug-resistant forms of tuberculosis .
OPC-167832 was identified during a screening process targeting carbostyril derivatives. The compound has shown significant bactericidal activity with minimum inhibitory concentrations ranging from 0.00024 to 0.002 micrograms per milliliter against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . Its classification as a small molecule drug places it within the realm of pharmacological agents that target specific biochemical pathways to exert therapeutic effects.
The synthesis of OPC-167832 involves the optimization of 3,4-dihydrocarbostyril derivatives. Initial screening identified compounds with favorable pharmacokinetic properties, leading to the development of OPC-167832 . The synthesis process includes:
OPC-167832 has the molecular formula C21H20ClF3N2O4 and a molecular weight of approximately 440.85 g/mol. The InChIKey for this compound is XZISSTDXPBUCJA-DYESRHJHSA-N, which provides a unique identifier for its chemical structure.
The structural features include:
OPC-167832 primarily engages in biochemical reactions that inhibit DprE1, disrupting the cell wall synthesis of Mycobacterium tuberculosis. This inhibition leads to:
In vitro studies have shown that OPC-167832 does not exhibit antagonistic effects when combined with other anti-tuberculosis agents, suggesting compatibility in multi-drug regimens .
The mechanism by which OPC-167832 exerts its effects involves the following steps:
OPC-167832 possesses several notable physical and chemical properties:
Relevant data indicate that OPC-167832 maintains stability in various pH conditions, which is advantageous for formulation development .
OPC-167832 is primarily investigated for its application in treating tuberculosis, particularly:
Clinical trials are ongoing to further evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations affected by tuberculosis .
Tuberculosis (TB) remains a catastrophic global health threat, with Mycobacterium tuberculosis (Mtb) infecting approximately 1.7 billion people and causing ~1.5 million deaths annually [8]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains—resistant to first-line agents like isoniazid and rifampicin—has intensified the therapeutic crisis. Conventional regimens require 6–9 months for drug-susceptible TB and up to 18 months for MDR-TB, leading to poor adherence, treatment failure, and relapse [1] [5]. The COVID-19 pandemic further disrupted TB control programs, potentially setting back global elimination targets by 5 years [8]. This landscape underscores the urgent need for novel agents that:
The mycobacterial cell wall is a complex, lipid-rich structure that confers intrinsic resistance to antibiotics and host immune responses. A key vulnerability lies in arabinogalactan biosynthesis, where the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)—the exclusive arabinose donor for cell wall polymers [3] [6].
Table 1: Key DprE1 Inhibitors in Clinical Development
Compound | Chemical Class | MIC vs. Mtb (μg/mL) | Resistance Frequency | Development Phase |
---|---|---|---|---|
OPC-167832 | Carbostyril derivative | 0.00024–0.002 | <1.91 × 10⁻⁷ | Phase 2 |
PBTZ169 (Macozinone) | Benzothiazinone | 0.001 | ~10⁻⁶ | Phase 2 |
TBA-7371 | 1,4-Azaindole | 0.64 | ~10⁻⁵ | Phase 2 |
BTZ043 | Benzothiazinone | 0.001 (ng/ml) | ~10⁻⁷ | Phase 1 |
Data compiled from [1] [3] [6]
OPC-167832 emerged from Otsuka Pharmaceutical’s systematic exploration of carbostyril-based compounds initiated in the 1970s. Carbostyril (2-quinolone) scaffolds were prioritized for their favorable pharmacokinetic properties, including oral bioavailability, metabolic stability, and low toxicity [1] [2].
Table 2: OPC-167832 Activity Against Mycobacterium tuberculosis Complex Strains
Strain | MIC (μg/mL) |
---|---|
M. tuberculosis H37Rv (ATCC 27294) | 0.0005 |
M. tuberculosis H37Rv INH-R (ATCC 35822) | 0.00024 |
M. tuberculosis H37Rv RIF-R (ATCC 35838) | 0.0005 |
M. africanum (ATCC 25420) | 0.002 |
M. bovis (ATCC BAA-935) | 0.002 |
M. caprae (ATCC BAA-824) | 0.001 |
Clinically isolated XDR-TB strains | 0.00024–0.002 |
In vivo: In murine chronic TB models, doses as low as 0.625 mg/kg reduced lung bacillary loads by >1.5 log₁₀ CFU. Combinations with delamanid or bedaquiline demonstrated synergistic effects, sterilizing infections in 3–4 months—outperforming standard HRZE therapy [1] [5].
Clinical Development:
OPC-167832 exemplifies targeted antibiotic discovery, leveraging mycobacterial biochemistry to address a global health emergency. Its integration into novel regimens holds transformative potential for shortening TB therapy across susceptibility spectra [1] [5] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8